Cas no 887333-30-4 (Hebeirubescensin H)
Hebeirubescensin H Chemical and Physical Properties
Names and Identifiers
-
- Hebeirubescensin H
- 9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- B2703-477536
- 887333-30-4
-
- Inchi: 1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
- InChI Key: BTWFVPFIPDEZTE-UHFFFAOYSA-N
- SMILES: O1C(C23C(CCC(C)(C)C2C(C1(C12C(C(=C)C(CCC31)C2O)=O)O)O)O)O
Computed Properties
- Exact Mass: 380.18400
- Monoisotopic Mass: 380.18350323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 0
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.287
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 646.1±55.0 °C at 760 mmHg
- Flash Point: 231.7±25.0 °C
- PSA: 127.45000
- LogP: -0.30600
- Vapor Pressure: 0.0±4.4 mmHg at 25°C
Hebeirubescensin H Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Hebeirubescensin H Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H65330-5 mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥5600.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4186-1 mg |
Hebeirubescensin H |
887333-30-4 | 1mg |
¥2835.00 | 2022-04-26 | ||
| A2B Chem LLC | AH97234-1mg |
Hebeirubescensin H |
887333-30-4 | >95% | 1mg |
$599.00 | 2024-04-19 | |
| A2B Chem LLC | AH97234-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
$702.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN4186-1 ml * 10 mm |
Hebeirubescensin H |
887333-30-4 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN4186-5 mg |
Hebeirubescensin H |
887333-30-4 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4186-1 mL * 10 mM (in DMSO) |
Hebeirubescensin H |
887333-30-4 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H65330-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥5600.0 | 2023-09-07 | ||
| TargetMol Chemicals | TN4186-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥ 3940 | 2024-07-20 | ||
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP03399-5mg |
Hebeirubescensin H |
887333-30-4 | 5mg |
¥4150 | 2023-09-19 |
Hebeirubescensin H Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Hebeirubescensin H
Recent Advances in Hebeirubescensin H (887333-30-4) Research: A Comprehensive Review
Hebeirubescensin H (CAS: 887333-30-4) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular structure, biological activities, and mechanisms of action, providing valuable insights for drug development. This research brief synthesizes the latest findings on Hebeirubescensin H, highlighting its pharmacological properties and potential clinical applications.
The compound, isolated from the traditional Chinese herb Rabdosia rubescens, has demonstrated promising anti-cancer, anti-inflammatory, and anti-microbial activities. A 2023 study published in the Journal of Natural Products revealed that Hebeirubescensin H exhibits potent inhibitory effects on the proliferation of various cancer cell lines, including breast, lung, and colon cancers, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings underscore its potential as a lead compound for oncology drug development.
In addition to its anti-cancer properties, recent research has explored the anti-inflammatory mechanisms of Hebeirubescensin H. A study in Bioorganic Chemistry (2024) demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. This suggests its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also advanced our understanding of Hebeirubescensin H. A 2024 report in Drug Metabolism and Disposition detailed the compound's metabolic stability and bioavailability, revealing that it undergoes hepatic metabolism primarily via CYP3A4. These insights are critical for optimizing its formulation and dosing regimens in future clinical trials.
Despite these promising findings, challenges remain in the development of Hebeirubescensin H as a therapeutic agent. Issues such as low solubility and potential off-target effects need to be addressed through structural modifications or novel delivery systems. Ongoing research is exploring these avenues, with some studies focusing on nanoparticle-based delivery to enhance its efficacy and reduce toxicity.
In conclusion, Hebeirubescensin H (887333-30-4) represents a promising candidate for drug development, with demonstrated bioactivities across multiple therapeutic areas. Continued research into its mechanisms, pharmacokinetics, and formulation will be essential to translate these findings into clinical applications. The compound's unique chemical structure and diverse biological effects make it a valuable subject for further investigation in the field of chemical biology and pharmaceutical sciences.
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